1-Dimethylamino-4-trimethylsilylbenzene
Description
1-Dimethylamino-4-trimethylsilylbenzene (CAS: 16087-24-4) is a substituted benzene derivative with the molecular formula C₁₁H₁₉NSi and a molecular weight of 193.36 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) and a trimethylsilyl group (-Si(CH₃)₃) at the para positions of the benzene ring. The compound is characterized by its electron-donating dimethylamino group and the bulky, lipophilic trimethylsilyl substituent, which together influence its electronic properties, solubility, and reactivity .
Properties
CAS No. |
16087-24-4 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-trimethylsilylaniline |
InChI |
InChI=1S/C11H19NSi/c1-12(2)10-6-8-11(9-7-10)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
XWSAQLPVZORNHH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)C |
Other CAS No. |
16087-24-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Dimethylamino-4-trimethylsilylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions makes it a valuable building block in organic chemistry.
Case Study: Synthesis of Functionalized Silicon Materials
A study demonstrated the use of this compound as a precursor for functionalized silicon materials, which are essential in developing advanced electronic devices. The compound's trimethylsilyl group facilitates the formation of siloxane bonds, leading to the creation of silicon-based polymers with tailored properties .
Pharmaceutical Industry
The pharmaceutical sector utilizes this compound in the development of various drug compounds. Its role as a silylating agent enhances the stability and bioavailability of pharmaceutical formulations.
Case Study: Drug Development
In one research project, the compound was employed to synthesize novel drug candidates with improved pharmacokinetic profiles. The introduction of the trimethylsilyl group significantly increased the lipophilicity of the compounds, facilitating better membrane penetration .
Agrochemicals
The compound is also explored for applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.
Data Table: Applications Overview
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Enhances reactivity |
| Pharmaceuticals | Silylating agent in drug formulation | Improves stability and bioavailability |
| Agrochemicals | Precursor for herbicides and pesticides | Increases efficacy |
Comparison with Similar Compounds
4-Dimethylaminoazobenzene (CAS: 60-11-7)
- Structure: Contains a dimethylamino group (-N(CH₃)₂) and an azo (-N=N-)-linked phenyl group.
- Key Differences: The azo group in 4-dimethylaminoazobenzene confers chromophoric properties, making it a dye, whereas the trimethylsilyl group in the target compound enhances thermal stability and lipophilicity.
4-(N,N-Dimethylamino)benzalmalononitrile (CAS: 3849-63-6)
- Structure: Features a dimethylamino group and a malononitrile (-C(CN)₂) substituent.
- Key Differences: The electron-withdrawing malononitrile group enhances reactivity in cycloaddition reactions, unlike the electron-donating trimethylsilyl group.
4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS: 19715-49-2)
- Structure: Contains a dimethylamino group and a sulfonyl chloride (-SO₂Cl) substituent.
- Key Differences :
- The sulfonyl chloride group is highly reactive (e.g., in nucleophilic substitutions), whereas the trimethylsilyl group is chemically inert under mild conditions .
- Applications: Used as a sulfonation reagent in peptide synthesis, unlike the trimethylsilyl derivative’s role in protecting-group chemistry .
Electronic and Physicochemical Comparisons
Table 1: Key Properties of 1-Dimethylamino-4-trimethylsilylbenzene and Analogues
Reactivity and Functional Group Comparisons
- Trimethylsilyl Group: Stability: Resists hydrolysis under neutral conditions but cleaved by fluoride ions (e.g., TBAF). Electronic Effect: Mildly electron-donating via σ-induction, contrasting with the strong electron-withdrawing effects of sulfonyl chloride or malononitrile groups .
- Dimethylamino Group: Enhances solubility in polar solvents (e.g., methanol, DMF) across all analogues. Participates in hydrogen bonding and charge-transfer interactions, critical in medicinal chemistry (e.g., triazene derivatives in ) .
Preparation Methods
Synthetic Procedure and Optimization
A representative protocol involves treating 4-trimethylsilylaniline with aqueous formaldehyde (37%) and sodium cyanoborohydride (NaBH₃CN) in a 1:2 molar ratio, dissolved in acetonitrile-acetic acid (9:1 v/v). The reaction proceeds at room temperature for 12–24 hours, achieving conversions exceeding 85%. Critical parameters include:
-
pH Control : Maintaining acidic conditions (pH 4–5) via acetic acid ensures protonation of the intermediate imine, facilitating reduction.
-
Solvent System : Acetonitrile enhances solubility of hydrophobic silylated intermediates, while acetic acid stabilizes the reducing agent.
Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography. Yields typically range from 70–82%, with residual starting material attributable to competing hydrolysis of the trimethylsilyl group under prolonged acidic conditions.
Transition Metal-Catalyzed Coupling Reactions
Kumada-Tamao-Corriu Coupling
The Kumada coupling facilitates direct carbon-silicon bond formation between aryl halides and trimethylsilylmagnesium bromide (Me₃SiMgBr). For 4-bromo-N,N-dimethylaniline, this reaction proceeds under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in tetrahydrofuran at 65°C.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF, anhydrous |
| Temperature | 65°C, reflux |
| Reaction Time | 12–18 hours |
| Yield | 58–64% |
Side products include homo-coupled biaryl species (≤8%) and desilylated byproducts (≤5%), necessitating careful chromatographic separation.
Directed ortho-Metalation Strategies
Lithium-Mediated Silylation
Directed deprotonation of N,N-dimethylaniline using lithium diisopropylamide (LDA, 2.5 equiv) in tetrahydrofuran at −78°C generates a stabilized aryllithium species. Quenching with trimethylsilyl chloride (1.1 equiv) introduces the silyl group predominantly at the para position (4:1 para:meta selectivity).
Key Observations
-
Base Strength : LDA outperforms n-BuLi in minimizing side reactions (e.g., ring methylation).
-
Temperature Sensitivity : Reactions above −50°C lead to reduced regioselectivity.
Purification via vacuum distillation yields 1-dimethylamino-4-trimethylsilylbenzene in 66% purity, requiring subsequent silica gel chromatography to achieve >95% purity.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Methylation | 10–50 | 70–82 | 95–98 |
| Kumada Coupling | 5–20 | 58–64 | 90–93 |
| Directed Metalation | 1–10 | 45–55 | 85–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
